5-[11-hydroxy-11-[5-(1-hydroxytridecyl)oxolan-2-yl]-6-oxoundecyl]-3-(2-oxopropyl)oxolan-2-one
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Overview
Description
3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro likely involves multiple steps, including the formation of the furan ring, the introduction of the hydroxytridecyl side chain, and the final assembly of the compound. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the oxo groups, converting them to alcohols.
Substitution: The compound might participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its potential effects on cellular processes or as a probe for investigating biochemical pathways.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxydecyl)furan]-2-yl]undecyl]dihydro
- 3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxyundecyl)furan]-2-yl]undecyl]dihydro
Uniqueness
The uniqueness of 3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro lies in its specific structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
123266-23-9 |
---|---|
Molecular Formula |
C35H62O7 |
Molecular Weight |
594.9 g/mol |
IUPAC Name |
5-[11-hydroxy-11-[5-(1-hydroxytridecyl)oxolan-2-yl]-6-oxoundecyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C35H62O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(37)18-13-12-14-20-30-26-28(25-27(2)36)35(40)41-30/h28,30-34,38-39H,3-26H2,1-2H3 |
InChI Key |
LAURKABBYLWMNU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCC2CC(C(=O)O2)CC(=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCC2CC(C(=O)O2)CC(=O)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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